Cas no 2172482-49-2 (2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(4-Hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized heterocyclic compound featuring a triazole core substituted with a trifluoromethyl group and a hydroxybutyl side chain, terminated by an acetonitrile moiety. This structure imparts unique reactivity and polarity, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxybutyl chain offers functionalization potential for further derivatization. The acetonitrile group provides a versatile handle for nucleophilic reactions. Its balanced hydrophilicity and lipophilicity make it suitable for intermediate applications in drug discovery, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile structure
2172482-49-2 structure
商品名:2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
CAS番号:2172482-49-2
MF:C9H11F3N4O
メガワット:248.205051660538
CID:5879585
PubChem ID:165591905

2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
    • EN300-1599285
    • 2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
    • 2172482-49-2
    • インチ: 1S/C9H11F3N4O/c10-9(11,12)8-7(3-4-13)14-15-16(8)5-1-2-6-17/h17H,1-3,5-6H2
    • InChIKey: HPVQMLRYQYMXPB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(CC#N)N=NN1CCCCO)(F)F

計算された属性

  • せいみつぶんしりょう: 248.08849547g/mol
  • どういたいしつりょう: 248.08849547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599285-250mg
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
250mg
$1762.0 2023-09-23
Enamine
EN300-1599285-100mg
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
100mg
$1685.0 2023-09-23
Enamine
EN300-1599285-500mg
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
500mg
$1838.0 2023-09-23
Enamine
EN300-1599285-1.0g
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
1g
$1915.0 2023-06-04
Enamine
EN300-1599285-2.5g
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
2.5g
$3752.0 2023-06-04
Enamine
EN300-1599285-10.0g
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
10g
$8234.0 2023-06-04
Enamine
EN300-1599285-10000mg
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
10000mg
$8234.0 2023-09-23
Enamine
EN300-1599285-0.05g
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
0.05g
$1608.0 2023-06-04
Enamine
EN300-1599285-5.0g
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
5g
$5553.0 2023-06-04
Enamine
EN300-1599285-0.1g
2-[1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172482-49-2
0.1g
$1685.0 2023-06-04

2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献

2-1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報

Compound CAS No 2172482-49-2: 2-(1-(4-Hydroxybutyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazol-4-yl)Acetonitrile

The compound CAS No 2172482-49-2, also known as 2-(1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)acetonitrile, is a highly specialized organic molecule with a complex structure. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields. The molecule's structure is characterized by a triazole ring system, which is a five-membered heterocyclic compound containing three nitrogen atoms. This structural feature contributes to its stability and reactivity, making it a valuable component in chemical synthesis and drug discovery.

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry. The presence of the trifluoromethyl group (-CF3) in this compound adds electron-withdrawing properties, enhancing its ability to interact with biological targets. Additionally, the hydroxybutyl group introduces hydrophilic characteristics, which can improve solubility and bioavailability. These features make this compound a promising candidate for developing novel therapeutic agents targeting various diseases.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity. These advancements have significantly contributed to the scalability of the synthesis process, enabling large-scale production for research and commercial purposes.

In terms of applications, this compound has shown potential in several areas. In pharmacology, it has been investigated as a lead compound for developing drugs targeting specific protein-protein interactions (PPIs). PPIs are critical in many cellular processes, and disrupting them can offer therapeutic benefits for diseases such as cancer and neurodegenerative disorders. The unique combination of functional groups in this compound allows it to act as a scaffold for further chemical modifications, enabling researchers to explore diverse biological activities.

Moreover, this compound has been utilized in materials science for designing advanced materials with tailored properties. Its ability to form stable covalent bonds makes it suitable for applications in polymer chemistry and nanotechnology. For instance, it has been employed as a cross-linking agent in the synthesis of hydrogels with improved mechanical strength and biocompatibility. These materials hold promise for use in tissue engineering and drug delivery systems.

The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms under controlled conditions. However, further research is required to fully understand its behavior in different environmental settings and to develop strategies for safe handling and disposal.

In conclusion, the compound CAS No 2172482-49-2 represents a significant advancement in organic chemistry due to its versatile structure and wide-ranging applications. Its role as a building block in drug discovery and materials science underscores its importance in contemporary research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make even greater contributions to various scientific disciplines.

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